3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a propanoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid typically involves the following steps:
-
Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol .
-
Formation of the Propanoic Acid Moiety:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
-
Reduction:
- The oxadiazole ring can be reduced under specific conditions to form corresponding reduced products.
-
Substitution:
- The thiol group in the oxadiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
- Oxidized derivatives of the furan ring.
- Reduced forms of the oxadiazole ring.
- Substituted derivatives at the thiol group.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules with potential biological activities .
Biology:
- It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains .
Medicine:
- The compound and its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of infections and inflammatory conditions .
Industry:
Mechanism of Action
The exact mechanism of action of 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors involved in microbial growth and inflammation . The compound may inhibit the activity of specific enzymes, leading to the disruption of essential biological processes in target organisms .
Comparison with Similar Compounds
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole and furan rings but lacks the propanoic acid moiety.
3-(Furan-2-yl)propanoic acid: This compound contains the furan ring and propanoic acid moiety but lacks the oxadiazole ring.
Uniqueness:
- The presence of both the oxadiazole and furan rings, along with the propanoic acid moiety, makes 3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid unique. This combination of functional groups contributes to its diverse reactivity and potential biological activities .
Properties
IUPAC Name |
3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c12-7(13)3-5-16-9-11-10-8(15-9)6-2-1-4-14-6/h1-2,4H,3,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAWRDUGLYWWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.